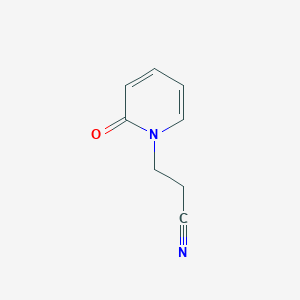
2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one
Overview
Description
Molecular Structure Analysis
The molecular weight of 2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one is 176.22 . The InChI Code is 1S/C10H12N2O/c1-10(2)11-8-6-4-3-5-7(8)9(13)12-10/h3-6,11H,1-2H3,(H,12,13) .Chemical Reactions Analysis
2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one has been used as a precursor in the synthesis of other heterocyclic compounds, such as quinazolines and quinolines. It has also been used as a catalyst in the synthesis of polymers and other materials.Physical And Chemical Properties Analysis
2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one has been found to possess several biochemical and physiological effects. It has been found to possess antiviral, antibacterial, antifungal, and anti-inflammatory properties. Additionally, it has been found to possess antioxidant and anti-cancer properties.Scientific Research Applications
Medicinal Chemistry: Antiviral and Antibacterial Agent
This compound has been explored for its potential as an antiviral and antibacterial agent . Its structure serves as a scaffold for synthesizing derivatives that exhibit significant biological activities, including the inhibition of various pathogens. The ability to modify its core structure allows for the development of new drugs with enhanced efficacy and reduced resistance.
Organic Synthesis: Catalyst in Polymerization
In materials science, this quinazolinone derivative is used as a catalyst in the synthesis of polymers . Its role in facilitating the polymerization process is crucial for developing new materials with specific properties for industrial applications.
Environmental Science: Green Chemistry
The compound is utilized in green chemistry applications for synthesizing biologically active molecules using environmentally friendly methods . Its involvement in reactions that minimize waste and avoid harsh conditions aligns with the principles of sustainable chemistry.
Analytical Chemistry: Chemosensor Development
Researchers have investigated the use of this compound in the development of chemosensors . These sensors can detect the presence of specific ions or molecules, which is essential for environmental monitoring and diagnostic applications.
Agriculture: Pesticide Synthesis
In agriculture, derivatives of this compound are synthesized for use as pesticides . Their effectiveness in controlling pests contributes to crop protection and management, leading to improved agricultural productivity.
Biochemistry: Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, impacting biochemical pathways within cells . This property is particularly relevant in the design of drugs that target specific enzymes related to diseases.
Pharmacology: Neuroprotective Properties
Studies suggest that derivatives of 2,2-dimethyl-1,3-dihydroquinazolin-4-one may possess neuroprotective properties . This opens up possibilities for treating neurodegenerative diseases and protecting neuronal health.
Drug Design: Scaffold for Active Compounds
Finally, in drug design, this compound serves as a privileged scaffold. It is a core component in various biologically active compounds, and its versatility allows for the creation of a wide range of therapeutics with diverse biological properties .
Safety and Hazards
properties
IUPAC Name |
2,2-dimethyl-1,3-dihydroquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-10(2)11-8-6-4-3-5-7(8)9(13)12-10/h3-6,11H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJMRXBQNLKDCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC2=CC=CC=C2C(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344218 | |
| Record name | 2,2-Dimethyl-2,3-dihydro-4(1H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one | |
CAS RN |
77726-78-4 | |
| Record name | 2,2-Dimethyl-2,3-dihydro-4(1H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-[2-(Dimethylamino)ethyl-methylamino]-1-phenylpent-1-en-3-one](/img/structure/B1297031.png)

![5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1297035.png)



![Thieno[3,2-b]thiophene-2,5-dicarbaldehyde](/img/structure/B1297048.png)
![(5-Phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B1297055.png)
